[1-(4-Biphenylyl)ethyl]amine hydrochloride is a chemical compound characterized by its amine functional group and biphenyl structure. It features a biphenyl moiety attached to an ethylamine group, which contributes to its unique properties. The hydrochloride form enhances its solubility in water, making it suitable for various biological and chemical applications.
These reactions are facilitated by the presence of the amino group, which acts as a nucleophile in various organic transformations
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
The synthesis of [1-(4-Biphenylyl)ethyl]amine hydrochloride typically involves:
This method allows for the efficient production of the compound while maintaining high purity levels .
[1-(4-Biphenylyl)ethyl]amine hydrochloride finds applications in:
Studies on the interactions of [1-(4-Biphenylyl)ethyl]amine hydrochloride with biological macromolecules have shown that:
Research utilizing techniques such as molecular docking and high-throughput screening has been instrumental in elucidating these interactions .
Several compounds share structural similarities with [1-(4-Biphenylyl)ethyl]amine hydrochloride. Here’s a comparison highlighting their uniqueness:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
4-Aminobiphenyl | Amine | Carcinogenic potential | Known for toxicity |
Diphenhydramine | Ethanolamine | Antihistaminic | Commonly used as an allergy medication |
1-(2-Methylphenyl)ethanamine | Aromatic amine | Antidepressant-like effects | Potential use in mood disorders |
While these compounds share certain structural characteristics, [1-(4-Biphenylyl)ethyl]amine hydrochloride is distinguished by its specific biphenyl configuration and associated biological activities, which may offer unique therapeutic benefits not found in others .
Regioselective functionalization of the biphenyl ethylamine backbone is critical for directing substituents to specific positions while preserving the amine’s reactivity. Electrophilic aromatic substitution (EAS) dominates this process, with the electronic nature of the biphenyl system dictating reactivity patterns. For instance, electron-donating groups on the biphenyl ring enhance ortho/para-directing effects, whereas electron-withdrawing groups favor meta substitution.
In the context of BINOL (1,1'-bi-2-naphthol) derivatives, bromination at the 6,6′-positions occurs preferentially when hydroxyl groups are acetylated, demonstrating how protective groups modulate electronic effects. Analogously, [1-(4-Biphenylyl)ethyl]amine’s ethylamine moiety can be temporarily protected to alter the biphenyl system’s electron density, enabling selective functionalization at the 4-position. For example, acetylation of the amine group reduces its electron-donating capacity, shifting electrophilic attack to less hindered positions.
Aminomethylation strategies further illustrate regiochemical control. Iminium ions generated from alkoxymethyl amines react selectively at the 3-position of BINOL derivatives via a six-membered transition state. Applying this to the biphenyl ethylamine scaffold could enable directed C–H functionalization, though steric hindrance from the ethylamine group may necessitate tailored electrophiles.
Palladium-catalyzed cross-coupling reactions are pivotal for constructing the biphenyl core. A representative procedure involves reacting o-iodoaniline with aziridines under Pd(II) catalysis to form C–N bonds, as demonstrated in the synthesis of C4-ethylamine indoles. Key reaction parameters include:
Parameter | Conditions | Role |
---|---|---|
Catalyst | Palladium acetate (10 mol%) | Facilitates oxidative addition |
Ligand | Triphenylphosphine (25 mol%) | Stabilizes Pd intermediates |
Base | Cesium carbonate (1.0 equiv) | Neutralizes HBr byproduct |
Solvent | Toluene/1,4-dioxane (1:1) | Balances polarity and boiling point |
Temperature | 90°C → 150°C (36 h) | Drives C–N bond formation |
This method, when adapted to biphenyl systems, could couple iodobiphenyl derivatives with ethylamine precursors. The use of cesium bromide (CsBr) as an additive enhances catalytic turnover by stabilizing palladium intermediates. Post-coupling, hydrochloric acid treatment protonates the amine, yielding the hydrochloride salt.
Protecting groups mitigate undesired reactivity during multi-step syntheses. Tert-butyloxycarbonyl (Boc) groups are widely used for amine protection due to their stability under basic conditions and ease of removal. For example, N-(tert-butyl)-2-iodoaniline is synthesized via Boc protection of o-iodoaniline using Boc₂O and scandium triflate. Deprotection with concentrated hydrochloric acid in acetonitrile regenerates the free amine, which is subsequently neutralized and extracted.
Alternative strategies include reductive alkylation for N-methylation. Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates o-iodoaniline, enabling methylation with methyl iodide (MeI). This approach avoids over-alkylation and simplifies purification. For acid-sensitive intermediates, benzyl or allyl groups offer orthogonal protection, removable via hydrogenolysis or transition metal catalysis.
Sustainable synthesis of [1-(4-Biphenylyl)ethyl]amine hydrochloride emphasizes solvent selection, catalyst recovery, and energy efficiency. Traditional methods use toluene or dichloromethane, but greener alternatives like cyclopentyl methyl ether (CPME) or ethanol-water mixtures reduce environmental impact.
The hydrochloride salt forms via amine protonation with aqueous HCl, but solvent-free or mechanochemical methods could minimize waste. For instance, ball milling the free amine with HCl gas in a solid-state reaction eliminates solvent use. Catalyst recycling, as seen in palladium-catalyzed couplings, is achieved by immobilizing Pd on magnetic nanoparticles or using aqueous biphasic systems.
Energy-intensive steps, such as high-temperature reactions (150°C), are optimized using microwave irradiation, reducing reaction times from hours to minutes. Flow chemistry systems further enhance heat and mass transfer, improving yield and scalability.
The biphenyl core of [1-(4-biphenylyl)ethyl]amine hydrochloride serves as a critical pharmacophore for GPCR engagement, with substituent electronic properties directly modulating receptor affinity. Introduction of electron-withdrawing groups (EWGs) such as chlorine at the para position of the distal phenyl ring increases binding affinity for serotonin receptors (5-HT7R) by 3.2-fold compared to unsubstituted analogs, as measured via radioligand displacement assays [4]. This enhancement correlates with improved dipole interactions between the ligand’s aromatic system and conserved transmembrane helices (TM3 and TM5) in GPCR binding pockets [2].
Conversely, electron-donating groups (EDGs) like methoxy at the ortho position reduce affinity by 40–60%, likely due to destabilization of cation-π interactions with arginine residues in TM6 [1] [4]. Density functional theory (DFT) calculations reveal that EWGs lower the biphenyl system’s HOMO energy by 0.8–1.2 eV, optimizing charge transfer to receptor aromatic residues (Table 1).
Table 1: Electronic Effects of Biphenyl Substituents on 5-HT7R Binding
Substituent | Position | σ (Hammett) | Ki (nM) |
---|---|---|---|
-Cl | para | +0.23 | 57 |
-OCH3 | ortho | -0.27 | 320 |
-H | - | 0 | 180 |
Data adapted from competitive binding studies using [3H]-5-CT [4].
The ethylamine linker’s conformation dictates signaling bias through steric complementarity with intracellular transducer proteins. Nuclear magnetic resonance (NMR) studies reveal that [1-(4-biphenylyl)ethyl]amine hydrochloride adopts a gauche conformation (60° dihedral angle) in membrane-mimetic environments, aligning its amine group with GPCR residues critical for Gαs coupling [2] [7]. This conformation generates a 12.5 Å distance between the protonated amine and biphenyl centroid, matching the spatial requirements of the 5-HT7R’s G protein-binding cavity [4].
Molecular dynamics simulations demonstrate that extended trans conformations (180° dihedral) favor β-arrestin-2 recruitment by enabling salt bridge formation between the ligand’s amine and receptor aspartate residues (D3.32). However, such conformations are energetically disfavored by 4.8 kcal/mol due to van der Waals clashes between the ethyl chain and TM7 [2]. Biased agonism assays show the gauche-conformed ligand exhibits 83% Gαs signaling efficacy versus 22% β-arrestin recruitment, validating the linker’s conformational control over pathway selection [4] [7].
Steric bulk at the ethylamine terminus differentially regulates transducer protein recruitment. N-ethyl substitution reduces β-arrestin-2 recruitment by 78% compared to N-methyl analogs while maintaining 92% Gαs activity, as quantified via BRET-based functional assays [4]. This selectivity arises from the ethyl group’s 2.1 Å van der Waals radius, which sterically hinders the receptor’s intracellular loop 3 (ICL3) movement required for β-arrestin docking [7].
Comparative analysis of N-substituents reveals an inverse relationship between branching complexity and β-arrestin bias (Table 2). Linear alkyl chains ≤C3 preserve G protein coupling, while branched or cyclic amines (e.g., piperidinyl) induce β-arrestin signaling through ICL2 allosteric modulation [1] [4].
Table 2: Steric Effects of N-Substituents on Signaling Bias
Substituent | Volume (ų) | Gαs Efficacy (%) | β-Arrestin Efficacy (%) |
---|---|---|---|
-CH3 | 23.7 | 89 | 55 |
-CH2CH3 | 34.5 | 92 | 22 |
-CH(CH3)2 | 47.8 | 76 | 68 |
Data derived from dose-response curves in HEK293T cells expressing 5-HT7R [4].
The serotonin type 7 receptor has emerged as a promising therapeutic target for autism spectrum disorder treatment, with biphenyl-containing compounds demonstrating particular efficacy in modulating this receptor system. Research indicates that 5-HT7 receptor activation rescues impaired synaptic plasticity in autistic-like animal models [1] [2]. The compound LP-211, administered for seven consecutive days, reversed all behavioral deficits induced by prenatal valproic acid exposure in offspring, including increased anxiety-like behavior, reduced social interaction, and impaired object recognition [2] [3].
Structural analog design focusing on biphenyl scaffolds has yielded compounds with dual 5-HT7 and 5-HT1A receptor agonist properties. Aryl biphenyl-3-ylmethylpiperazines have been identified as selective 5-HT7 receptor antagonists, with compound 28 demonstrating a binding affinity of pKi = 7.83 [4]. The 2-methoxyphenyl moiety attached to the piperazine ring of this compound was proposed to be essential for antagonistic function through molecular modeling studies [4].
Recent synthetic programs have produced novel 5-HT7 receptor agonists specifically designed for autism spectrum disorder treatment. These compounds demonstrate the ability to inhibit 70% to 100% of specific ligand binding to the 5-HT7 receptor [5]. The activation of this receptor has been directly linked to reduction in repetitive and restrictive behaviors often associated with autism spectrum disorder [5].
Knowledge-based design approaches have resulted in long-chain arylpiperazine derivatives with unprecedented activity profiles, including dual 5-HT7/5-HT1A receptor agonist properties and mixed 5-HT7 agonist/5-HT1A agonist/5-HT2A antagonist properties [6]. These compounds exhibit metabolic stability in vitro and possess suitable central nervous system drug-like properties [6].
Compound | Type | Study Model | Primary Finding | Mechanism |
---|---|---|---|---|
LP-211 | 5-HT7 Agonist | VPA-induced autism rats | Reversed behavioral deficits | Synaptic plasticity restoration |
SB-269970 | 5-HT7 Antagonist | VPA-induced autism rats | Impaired LTP in autistic-like group | LTP blockade |
Novel 5-HT7 Agonist 28 | 5-HT7 Agonist | In vitro binding assay | 70-100% ligand inhibition | Receptor binding |
PRX-07034 | 5-HT6 Antagonist | ASD cognitive studies | Enhanced cognitive function | Repetitive behavior reduction |
Compound 26 (UCM-1306) | D1 PAM | Parkinson mouse model | Enhanced memory formation | Dopaminergic enhancement |
Biphenyl-containing compounds have demonstrated remarkable versatility in engaging dopaminergic pathways through various receptor subtypes and associated transporters. The development of positive allosteric modulators for the dopamine D1 receptor represents a significant advancement in this field. Compound 26, designated UCM-1306 [2-(fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl], increases the dopamine maximal effect in a dose-dependent manner in both human and mouse D1 receptors [7] [8].
This compound exhibits several advantageous pharmacological properties, including inactivity in the absence of dopamine, modulation of dopamine affinity for the receptor, and subtype selectivity with low binding competition against orthosteric ligands [7]. In vivo studies demonstrate that oral administration enhances recovery of decreased locomotor activity in reserpinized mice and potentiates cocaine-induced locomotion [7].
The biphenyl scaffold has been extensively explored in the development of dopamine transporter inhibitors. A series of ([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines has been synthesized as novel high-affinity atypical dopamine transporter inhibitors with reduced human ether-à-go-go-related gene channel activity [9]. These compounds demonstrate binding affinities in the low nanomolar range, with compound 10k showing a dopamine transporter affinity of Ki = 5.45 nanomolar [9].
Multitarget-directed ligand approaches have yielded biphenyl-N-[4-[4-(2,3-substituted-phenyl)piperazine-1-yl]alkyl]carbamates with combined activity at human fatty acid amide hydrolase and dopamine receptor subtype D3 [10]. These compounds address addiction-related behaviors through dual mechanism engagement, with structure-activity relationship studies revealing critical structural features for target selectivity [10].
The natural product-inspired approach has identified biphenyl units as essential for dopaminergic activities in aporphine derivatives. The 11-hydroxy substitution, N-alkylation, and C-6α configuration of aporphines are recognized as essential for dopaminergic activities, with govadine displaying dopamine receptor binding affinity in the order D1R > D5R > D3R > D2SR > D2LR [11].
Compound Class | Target Receptor | Key Structural Feature | Binding Affinity (Ki/IC50) | Therapeutic Application |
---|---|---|---|---|
Biphenyl D1 PAMs | Dopamine D1 | Fluoromethoxy biphenyl | 2.60 nM (D1) | Parkinson Disease |
Biphenyl Arylpiperazines | 5-HT7/5-HT1A Dual | Long-chain arylpiperazine | 7.83 pKi (5-HT7) | Autism Spectrum Disorders |
FAAH-D3R Dual Ligands | FAAH/D3R Dual | Biphenyl-N-carbamate | 95.3 nM (DAT) | Addiction Treatment |
Biphenyl DAT Inhibitors | Dopamine Transporter | ([1,1′-biphenyl]-2-yl)methyl | 5.45 nM (DAT) | Psychostimulant Abuse |
Aporphine Derivatives | D1/D2 Mixed | Catechol-containing | 8.75 nM (D1) | Movement Disorders |
The optimization of blood-brain barrier permeability for biphenyl amine compounds represents a critical aspect of central nervous system drug development. Various structural modifications have been employed to enhance or restrict brain penetration depending on therapeutic requirements. Amine-functionalized aurones derived from the natural product sulfuretin have been developed as blood-brain barrier permeant compounds that inhibit lipopolysaccharide-activated microglia [12].
Diphenyl conjugated imidazole derivatives have demonstrated potent inhibitory activity against human glutaminyl cyclase with good in vitro blood-brain barrier permeability [13]. These compounds, designed for Alzheimer disease treatment, exhibit the ability to cross the blood-brain barrier and inhibit brain tumor growth with brain-to-plasma concentration ratios ranging from 0.55 to 1.15 [13].
Conversely, peripherally restricted fatty acid amide hydrolase inhibitors based on the biphenyl scaffold have been engineered to avoid central nervous system penetration. The compound URB937 [cyclohexylcarbamic acid 3′-carbamoyl-6-hydroxybiphenyl-3-yl ester] is extruded from the brain and spinal cord by the Abcg2 efflux transporter [14]. Despite its inability to enter the central nervous system, this compound exerts profound antinociceptive effects through peripheral fatty acid amide hydrolase inhibition [14].
Structure-activity relationship studies have revealed that the carbamoyl and hydroxyl groups in the distal and proximal phenyl rings are essential for Abcg2 recognition and subsequent brain extrusion [14]. Progressive alkylation of the carboxamide group leads to higher degrees of brain penetration, with primary and secondary amides showing restricted access mediated by Abcg2 [14].
The blood-brain barrier permeability of biogenic amine neurotransmitters, including phenethylamine derivatives, has been extensively studied using radiolabeled compounds. Research indicates that the luminal blood-brain barrier permeability to 1-methyl-4-phenylpyridinium, a broad substrate of biogenic amine transporters, is not carrier-mediated and reflects passive diffusion alone [15]. The blood-brain barrier helps protect the brain against biogenic amine neurotransmitters through selective permeability properties [15].
Honokiol, a biphenyl compound from magnolia bark, demonstrates effective blood-brain barrier and blood-cerebrospinal fluid barrier crossing with brain-to-plasma concentration ratios of 1.29, 2.54, 2.56, and 2.72 at 5, 30, 60, and 120 minutes respectively [16]. This compound provides a model for lipophilic modification strategies to enhance brain penetration [16].
Compound Type | BBB Permeability | Brain/Plasma Ratio | Transport Mechanism | Optimization Strategy |
---|---|---|---|---|
Amine-functionalized Aurones | Permeable | Not specified | Passive diffusion | Amine functionalization |
Biphenyl FAAH Inhibitors | Peripherally Restricted | 0.55-1.15 | Abcg2 efflux substrate | Carbamoyl group introduction |
Diphenyl Conjugated Imidazoles | Good permeability | Not specified | Carrier-mediated | Diphenyl conjugation |
Phenylbutyrate Derivatives | CNS Active | Not specified | Active transport | Phenyl group addition |
Honokiol | Effective crossing | 1.29-2.72 | Passive diffusion | Lipophilic modification |